molecular formula C9H11N2Na2O9P B13399340 Uridine-3'-monophosphate (disodium)

Uridine-3'-monophosphate (disodium)

Cat. No.: B13399340
M. Wt: 368.14 g/mol
InChI Key: HJQGLDGSQSMKFD-UHFFFAOYSA-L
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Description

Disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring and a phosphate group, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate typically involves the phosphorylation of a nucleoside. The process begins with the preparation of the nucleoside, followed by the introduction of the phosphate group under controlled conditions. Common reagents used in this synthesis include phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. The reaction is usually carried out in an anhydrous solvent like acetonitrile or dimethylformamide (DMF) to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pH, and reagent concentrations. The final product is purified using techniques like crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction can produce dephosphorylated compounds.

Scientific Research Applications

Disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways.

Comparison with Similar Compounds

Disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is unique due to its specific structure and functional groups. Similar compounds include:

    Nucleoside phosphates: These compounds share a similar phosphate group but differ in their nucleoside components.

    Nucleotide analogs: These analogs mimic the structure of natural nucleotides and are used in various biochemical applications.

Properties

Molecular Formula

C9H11N2Na2O9P

Molecular Weight

368.14 g/mol

IUPAC Name

disodium;[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C9H13N2O9P.2Na/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);;/q;2*+1/p-2

InChI Key

HJQGLDGSQSMKFD-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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